

O-(2-Fluorobenzyl)hydroxylamine hydrochloride basic properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: O-(2-Fluorobenzyl)hydroxylamine hydrochloride

Cat. No.: B2481028

[Get Quote](#)

An In-depth Technical Guide to **O-(2-Fluorobenzyl)hydroxylamine Hydrochloride**: Synthesis, Reactivity, and Applications

Abstract

O-(2-Fluorobenzyl)hydroxylamine hydrochloride is a halogenated aromatic hydroxylamine derivative of significant interest to medicinal chemists and drug development professionals. The incorporation of a fluorine atom on the benzyl ring offers a strategic tool for modulating the physicochemical and pharmacokinetic properties of lead compounds. However, detailed experimental data for this specific reagent is not extensively reported in publicly available literature. This guide provides a comprehensive technical overview by synthesizing information from established chemical principles and data from closely related analogues. We present a robust, proposed synthetic pathway, explore the compound's core reactivity, detail its potential applications in drug discovery, and provide recommended protocols for its synthesis and use. This document is intended to serve as a foundational resource for researchers, enabling them to effectively utilize this versatile building block in their synthetic and medicinal chemistry programs.

Introduction and Strategic Context

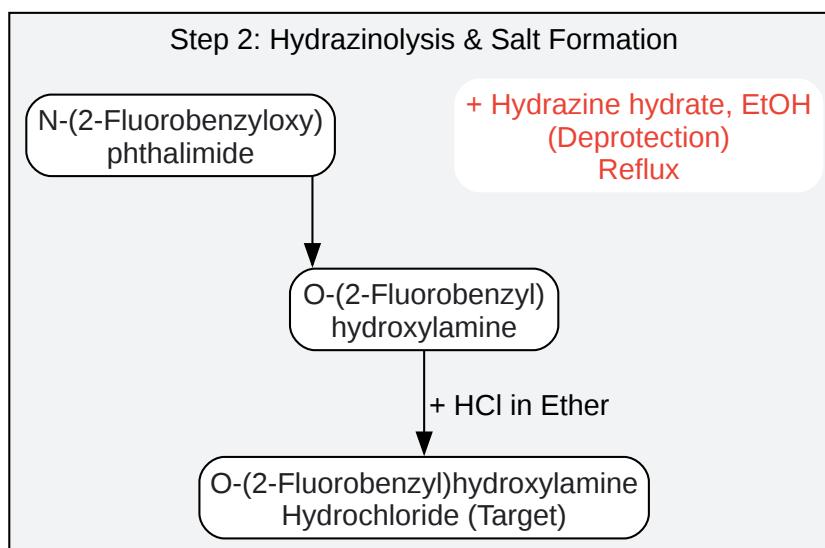
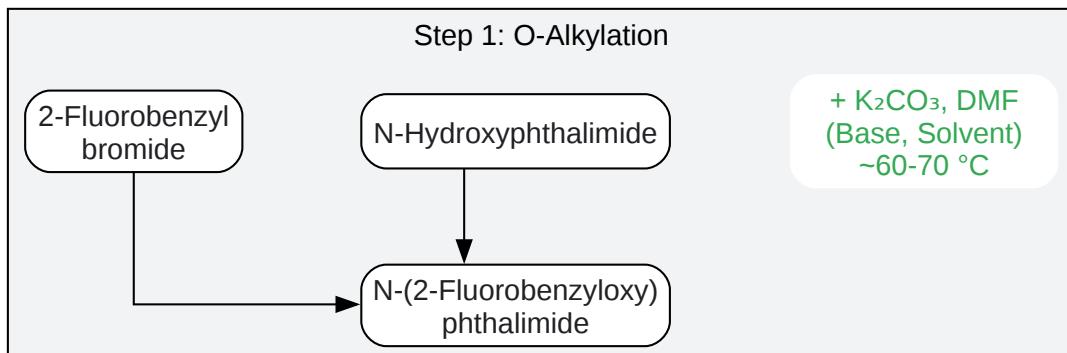
O-substituted hydroxylamines are a cornerstone class of reagents in organic synthesis, primarily valued for their ability to react with carbonyl compounds to form stable oxime ethers. This functionality is pivotal not only in classical synthesis but also in modern drug discovery for

creating bioisosteric replacements for other functional groups, modifying scaffolds, and for derivatization to aid in analytical detection.

O-(2-Fluorobenzyl)hydroxylamine hydrochloride introduces a 2-fluorobenzyl moiety, a feature of strategic importance in medicinal chemistry. The fluorine atom, due to the strength of the carbon-fluorine bond, can sterically block sites of metabolic oxidation, thereby enhancing the metabolic stability and *in vivo* half-life of a drug candidate.^[1] Furthermore, fluorine can participate in favorable non-covalent interactions, such as halogen bonding, with biological targets, which can improve binding affinity and selectivity.^[1]

Given the scarcity of specific literature for **O-(2-Fluorobenzyl)hydroxylamine hydrochloride**, this guide will leverage established methodologies for analogous compounds, such as O-(2-Chloro-6-fluorobenzyl)hydroxylamine and O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), to provide a reliable and scientifically grounded framework for its synthesis and application.^{[1][2]}

Physicochemical Properties



Detailed experimental data for **O-(2-Fluorobenzyl)hydroxylamine hydrochloride** are not readily available. The following table summarizes its calculated properties and provides experimental data for key analogues to serve as a comparative reference for researchers.

Property	O-(2-Fluorobenzyl)hydroxylamine HCl	O-(2-Chloro-6-fluorobenzyl)hydroxylamine HCl (Analogue)	O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl (Analogue)
CAS Number	55418-27-4	93081-15-3	57981-02-9
Molecular Formula	C ₇ H ₉ ClFNO	C ₇ H ₈ Cl ₂ FNO	C ₇ H ₅ ClF ₅ NO
Molecular Weight	177.60 g/mol	212.05 g/mol [2]	249.57 g/mol
Appearance	Solid (predicted)	Solid [2]	White powder to crystal [2]
Melting Point	Not Available	Not Available	227 °C (sublimes) [3]
Solubility	Not Available	Not Available	Water: 50 mg/mL [3]
pKa	Not Available	Not Available	Not Available

Synthesis of O-(2-Fluorobenzyl)hydroxylamine Hydrochloride

A definitive, published protocol specifically for **O-(2-Fluorobenzyl)hydroxylamine hydrochloride** is not readily available. However, a general and highly effective method for preparing O-substituted hydroxylamines involves the O-alkylation of a protected hydroxylamine, followed by deprotection.[\[1\]](#) The following two-step protocol, utilizing N-hydroxyphthalimide as a hydroxylamine surrogate, is a robust and widely adopted method.[\[2\]](#)[\[4\]](#)

Diagram of Proposed Synthetic Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine = 98 57981-02-9 sigmaaldrich.com

- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [O-(2-Fluorobenzyl)hydroxylamine hydrochloride basic properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b2481028#o-2-fluorobenzyl-hydroxylamine-hydrochloride-basic-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com